Tert-butyl 2-chloro-4-vinylbenzoate
Overview
Description
Tert-butyl 2-chloro-4-vinylbenzoate: is an organic compound with the molecular formula C13H15ClO2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a chlorine atom, and a vinyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-4-vinylbenzoate typically involves the esterification of 2-chloro-4-vinylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-chloro-4-vinylbenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-chloro-4-vinylbenzoate+water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in tert-butyl 2-chloro-4-vinylbenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or halogenated derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-vinylbenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation; halogens (e.g., Br2, Cl2) for halogenation.
Ester Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) under reflux conditions.
Major Products:
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
Addition Products: Saturated or halogenated derivatives of the original compound.
Hydrolysis Products: 2-chloro-4-vinylbenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: Tert-butyl 2-chloro-4-vinylbenzoate is used as a building block in organic synthesis. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of complex molecules.
Biology and Medicine: Research into the biological activity of derivatives of this compound has shown potential applications in drug development. Its structural features can be modified to create compounds with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its vinyl group allows it to participate in polymerization reactions, leading to materials with desirable properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-4-vinylbenzoate in chemical reactions involves the reactivity of its functional groups. The chlorine atom can act as a leaving group in substitution reactions, while the vinyl group can undergo addition reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol. These reactions are facilitated by the electronic and steric effects of the tert-butyl and vinyl groups, which influence the reactivity of the compound.
Comparison with Similar Compounds
Vinyl 4-tert-butylbenzoate: Similar structure but lacks the chlorine atom.
2-chloro-4-vinylbenzoic acid: Similar structure but lacks the tert-butyl ester group.
tert-butyl 4-vinylbenzoate: Similar structure but lacks the chlorine atom.
Uniqueness: Tert-butyl 2-chloro-4-vinylbenzoate is unique due to the presence of both the chlorine atom and the vinyl group on the benzene ring, along with the tert-butyl ester group. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
tert-butyl 2-chloro-4-ethenylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-5-9-6-7-10(11(14)8-9)12(15)16-13(2,3)4/h5-8H,1H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKWXOSFXVVADA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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